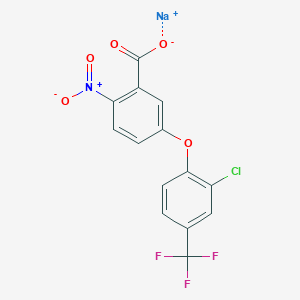

CID 67176704

Descripción

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is a herbicide used to control annual broad-leaved weeds. It is highly soluble in water and many organic solvents, and it is volatile. This compound is moderately persistent in soil systems and can be very persistent in aquatic systems. It has moderate mammalian toxicity and is recognized as an irritant. Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is moderately toxic to birds, honeybees, and most aquatic organisms but relatively non-toxic to earthworms .

Propiedades

Key on ui mechanism of action |

Acts by inhibition of protoporphyrinogen oxidase. |

|---|---|

Número CAS |

62476-59-9 |

Fórmula molecular |

C14H7ClF3NNaO5 |

Peso molecular |

384.64 g/mol |

Nombre IUPAC |

sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

InChI |

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |

Clave InChI |

QXAZDGYEGDUJIO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |

Apariencia |

Solid powder |

Punto de ebullición |

>100 °C /47% WATER SOLUTION/ |

Color/Form |

Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |

Densidad |

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |

melting_point |

124-125 °C Off-white solid, mp: 151.5 to 157 °C /Acifluorfen/ |

Otros números CAS |

62476-59-9 |

Descripción física |

Acifluorfen sodium salt is a white powder. Melting point 255- 257 °F (124-125 °C). Irritates skin and eyes. Used as a herbicide. White to yellow solid; Yellow to brown in aqueous solution; [HSDB] Light to dark amber liquid; [MSDSonline] |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

50594-66-6 (Parent) |

Vida útil |

Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |

Solubilidad |

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |

Presión de vapor |

0.00000001 [mmHg] <1.3X10-3 mPa. |

Origen del producto |

United States |

Métodos De Preparación

The preparation of acifluorfen-sodium involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate product is then hydrolyzed using hydrobromic acid in acetic acid as the solvent . Industrial production methods often involve salification, condensation, acidification, and nitrification processes .

Análisis De Reacciones Químicas

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: It acts as a protoporphyrinogen oxidase inhibitor, which is necessary for chlorophyll synthesis.

Substitution: The compound can undergo substitution reactions due to the presence of nitro and chloro groups on the aromatic ring.

Common reagents used in these reactions include hydrobromic acid and acetic acid. Major products formed from these reactions include intermediates used in the synthesis of other herbicides .

Aplicaciones Científicas De Investigación

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is widely used in scientific research for its herbicidal properties. It is effective against broadleaf weeds and grasses and is used agriculturally on fields growing soybeans, peanuts, peas, and rice . Research has shown its efficacy in controlling weed density and improving crop yield in groundnut and soybean fields . Additionally, it is used in studies related to enzyme inhibition, particularly protoporphyrinogen oxidase .

Mecanismo De Acción

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death . The molecular targets involved include the protoporphyrinogen oxidase enzyme in plants .

Comparación Con Compuestos Similares

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate belongs to the class of diphenylethers, which are aromatic compounds containing two benzene rings linked through an ether group . Similar compounds include:

Nitrofen: An older member of the nitrophenyl ether herbicides, first registered for sale in 1964.

Fomesafen: Another related diphenyl ether herbicide.

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is unique due to its improved properties, including a wider spectrum of herbicidal effect and good safety to soybean crops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.